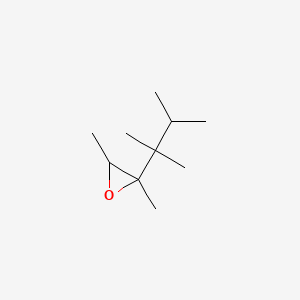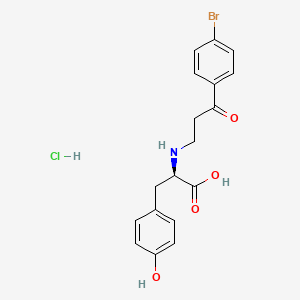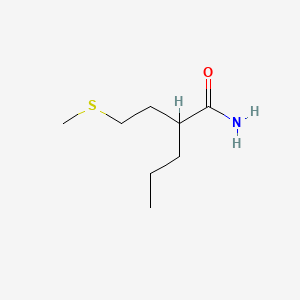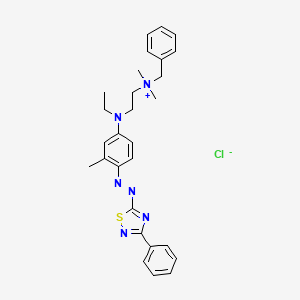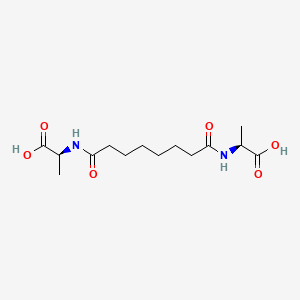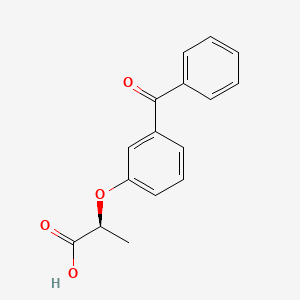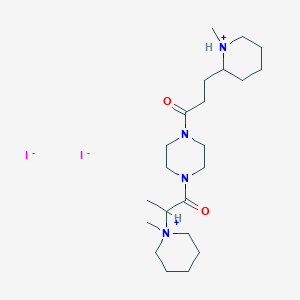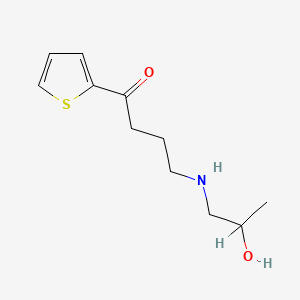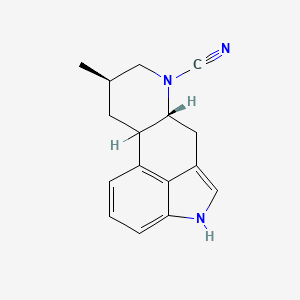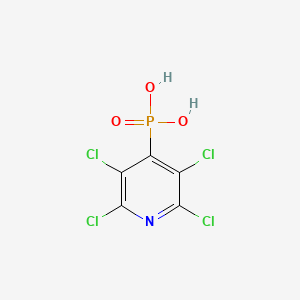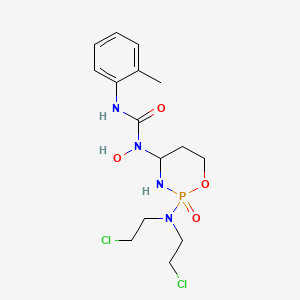
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(2-methylphenyl)-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(2-methylphenyl)-, P-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and an oxazaphosphorin ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the bis(2-chloroethyl)amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the bis(2-chloroethyl)amino group may interact with DNA, leading to potential anticancer activity. The oxazaphosphorin ring may also play a role in the compound’s biological activity.
類似化合物との比較
Similar Compounds
Cyclophosphamide: A well-known anticancer drug with a similar oxazaphosphorin structure.
Ifosfamide: Another anticancer agent with structural similarities.
Melphalan: A chemotherapy drug with a bis(2-chloroethyl)amino group.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Conclusion
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(2-methylphenyl)-, P-oxide is a complex and versatile compound with significant potential in various scientific fields. Further research and detailed studies are necessary to fully understand its properties and applications.
特性
CAS番号 |
97139-35-0 |
|---|---|
分子式 |
C15H23Cl2N4O4P |
分子量 |
425.2 g/mol |
IUPAC名 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H23Cl2N4O4P/c1-12-4-2-3-5-13(12)18-15(22)21(23)14-6-11-25-26(24,19-14)20(9-7-16)10-8-17/h2-5,14,23H,6-11H2,1H3,(H,18,22)(H,19,24) |
InChIキー |
KJYVWMFWYKGZIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


